Cas no 1805442-07-2 (4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine)
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine
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- Inchi: 1S/C8H7ClF2N2O2/c1-4-5(3-9)2-6(13(14)15)12-7(4)8(10)11/h2,8H,3H2,1H3
- InChI Key: CGAYZPYXFMDALO-UHFFFAOYSA-N
- SMILES: ClCC1C=C([N+](=O)[O-])N=C(C(F)F)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017360-250mg |
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine |
1805442-07-2 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029017360-500mg |
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine |
1805442-07-2 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
| Alichem | A029017360-1g |
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine |
1805442-07-2 | 95% | 1g |
$2,808.15 | 2022-04-01 |
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine
Introduction to 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine (CAS No. 1805442-07-2)
4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine, with the CAS number 1805442-07-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, difluoromethyl group, and a nitro group, which collectively contribute to its diverse chemical and biological properties.
The molecular structure of 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine is particularly intriguing due to the presence of these functional groups. The chloromethyl group can serve as a versatile reactive site for further chemical modifications, while the difluoromethyl group imparts unique electronic and steric properties. The nitro group, on the other hand, is known for its strong electron-withdrawing effect, which can influence the compound's reactivity and biological activity.
In recent years, there has been a growing interest in the development of new pyridine derivatives for various applications in medicinal chemistry. Pyridine-based compounds have shown promise in treating a wide range of diseases, including cancer, neurological disorders, and infectious diseases. The specific structure of 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine makes it an attractive candidate for further investigation due to its potential to modulate key biological pathways.
One of the key areas of research involving 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine is its potential as an inhibitor of specific enzymes or receptors. For instance, studies have shown that compounds with similar structural features can act as potent inhibitors of kinases, which are crucial enzymes involved in cell signaling pathways. By targeting these kinases, 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine could potentially be developed into a therapeutic agent for treating diseases characterized by aberrant kinase activity.
In addition to its potential as an enzyme inhibitor, 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine has also been explored for its anti-inflammatory properties. Inflammatory diseases are a significant global health burden, and there is a continuous need for new and effective anti-inflammatory agents. Research has indicated that compounds with nitro groups can exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and other mediators. Therefore, 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine may hold promise as a novel anti-inflammatory agent.
The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine has been reported in several scientific publications. The synthetic route typically involves multi-step processes that include the formation of the pyridine ring, introduction of the chloromethyl and difluoromethyl groups, and subsequent nitration. These synthetic methods are well-documented and can be adapted to produce the compound on a larger scale for further research and development.
The physicochemical properties of 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine, such as solubility, stability, and partition coefficient (logP), are crucial for understanding its behavior in biological systems. These properties can influence the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Preliminary studies have shown that 4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine exhibits favorable ADME properties, making it a promising candidate for further preclinical evaluation.
Clinical trials are an essential step in the drug development process, and while no clinical trials have yet been reported for 4-(Chloromethyl)-2-(difluoromethy l-3-meth yl-6-ni tro pyri dine) strong > , preclinical studies have provided valuable insights into its potential therapeutic applications. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations and shows promising efficacy in various disease models.
In conclusion, 4-(Chlor om ethyl ) - 2 -( di fluor om ethyl ) - 3 - methyl - 6 - ni tro pyri dine (CAS No . 1805 4 4 2 - 07 - 2) strong > is a promising compound with unique structural features that make it an attractive candidate for further research in medicinal chemistry. Its potential as an enzyme inhibitor and anti-inflammatory agent highlights its significance in the development of new therapeutic agents. Ongoing research will continue to explore its biological activities and optimize its properties for clinical applications.
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